Ethyl 3-fluoro-4-methoxyphenyl sulfide Ethyl 3-fluoro-4-methoxyphenyl sulfide
Brand Name: Vulcanchem
CAS No.: 1314903-63-3
VCID: VC13556095
InChI: InChI=1S/C9H11FOS/c1-3-12-7-4-5-9(11-2)8(10)6-7/h4-6H,3H2,1-2H3
SMILES: CCSC1=CC(=C(C=C1)OC)F
Molecular Formula: C9H11FOS
Molecular Weight: 186.25 g/mol

Ethyl 3-fluoro-4-methoxyphenyl sulfide

CAS No.: 1314903-63-3

Cat. No.: VC13556095

Molecular Formula: C9H11FOS

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-fluoro-4-methoxyphenyl sulfide - 1314903-63-3

Specification

CAS No. 1314903-63-3
Molecular Formula C9H11FOS
Molecular Weight 186.25 g/mol
IUPAC Name 4-ethylsulfanyl-2-fluoro-1-methoxybenzene
Standard InChI InChI=1S/C9H11FOS/c1-3-12-7-4-5-9(11-2)8(10)6-7/h4-6H,3H2,1-2H3
Standard InChI Key KXIAGCBRIKSREL-UHFFFAOYSA-N
SMILES CCSC1=CC(=C(C=C1)OC)F
Canonical SMILES CCSC1=CC(=C(C=C1)OC)F

Introduction

Structural and Molecular Characteristics

Ethyl 3-fluoro-4-methoxyphenyl sulfide belongs to the class of aryl sulfides, characterized by a sulfur atom bridging an aromatic ring and an alkyl chain. The compound’s structure combines electron-donating (methoxy) and electron-withdrawing (fluoro) substituents on the benzene ring, creating unique electronic properties that influence its reactivity.

Table 1: Molecular Properties of Ethyl 3-Fluoro-4-Methoxyphenyl Sulfide

PropertyValue
CAS Number1314903-63-3
Molecular FormulaC9H11FOS\text{C}_9\text{H}_{11}\text{FOS}
Molecular Weight186.25 g/mol
AppearanceLikely colorless to pale liquid (inferred from analogs)
SolubilitySoluble in aprotic solvents (e.g., DMF, DMSO)

The fluorine atom at the 3-position and methoxy group at the 4-position induce steric and electronic effects that modulate the compound’s behavior in reactions such as nucleophilic substitutions and oxidations.

Synthesis Methods

The synthesis of ethyl 3-fluoro-4-methoxyphenyl sulfide typically involves a nucleophilic substitution reaction between 3-fluoro-4-methoxyphenylthiol and ethyl halides (e.g., ethyl bromide or iodide) under basic conditions.

Key Synthetic Route

  • Reaction Setup:

    • Substrates: 3-Fluoro-4-methoxyphenylthiol, ethyl halide.

    • Base: Sodium hydroxide (NaOH\text{NaOH}) or potassium carbonate (K2CO3\text{K}_2\text{CO}_3).

    • Solvent: Aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Mechanism:
    The thiolate ion (RS\text{RS}^-) attacks the electrophilic carbon of the ethyl halide, displacing the halide ion and forming the sulfide bond.

    ArSH+EtXBaseArS-Et+HX\text{ArSH} + \text{EtX} \xrightarrow{\text{Base}} \text{ArS-Et} + \text{HX}
  • Optimization:

    • Temperature: 50–80°C.

    • Reaction Time: 4–8 hours.
      Yields vary based on the reactivity of the halide and steric hindrance from the aryl group.

Table 2: Representative Synthesis Conditions

ParameterCondition
Substrate Ratio (Thiol:Halide)1:1.1–1.5
SolventDMF or DMSO
Temperature60°C
Yield70–85% (estimated)

Chemical Reactivity and Functionalization

The sulfide’s reactivity is governed by the sulfur atom’s lone pairs and the aryl ring’s electronic environment. Key reactions include:

Oxidation to Sulfoxides and Sulfones

Treatment with oxidizing agents like hydrogen peroxide (H2O2\text{H}_2\text{O}_2) or meta-chloroperbenzoic acid (mCPBA) converts the sulfide to sulfoxide (R2SO\text{R}_2\text{SO}) or sulfone (R2SO2\text{R}_2\text{SO}_2) derivatives. These products are valuable in asymmetric synthesis and drug design.

Alkylation and Arylation

The ethyl group can undergo further alkylation or participate in cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig) to introduce complex substituents.

Ring Functionalization

Electrophilic aromatic substitution (EAS) at the para position to the methoxy group is feasible, though the fluorine atom’s electron-withdrawing effect may direct reactivity to specific sites.

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a scaffold for synthesizing bioactive molecules. For example, fluorinated sulfides are explored in kinase inhibitors and antimicrobial agents due to their metabolic stability and lipophilicity.

Materials Science

In polymer chemistry, ethyl 3-fluoro-4-methoxyphenyl sulfide can act as a monomer or cross-linker, enhancing materials’ thermal stability and chemical resistance.

Agrochemicals

Fluorinated sulfides are precursors to herbicides and pesticides, leveraging the fluorine atom’s ability to resist degradation.

Comparison with Structural Analogs

Table 3: Comparison with Ethyl 3-Fluoro-2-Methylphenyl Sulfide

PropertyEthyl 3-Fluoro-4-Methoxyphenyl SulfideEthyl 3-Fluoro-2-Methylphenyl Sulfide
Molecular FormulaC9H11FOS\text{C}_9\text{H}_{11}\text{FOS}C9H11FS\text{C}_9\text{H}_{11}\text{FS}
Substituents4-OCH₃, 3-F2-CH₃, 3-F
ApplicationsDrug discovery, polymersCatalysis, surfactants

The methoxy group in the 4-position enhances solubility and electronic effects compared to the methyl group in the 2-position.

Recent Advances and Future Directions

Recent patents (e.g., CN112299967B) highlight innovations in synthesizing fluorinated methoxybenzaldehydes, suggesting potential cross-disciplinary applications for ethyl 3-fluoro-4-methoxyphenyl sulfide . Future research may explore its use in:

  • Catalysis: As a ligand in transition-metal complexes.

  • Bioconjugation: For modifying proteins or nucleic acids.

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